

Azepane-1-sulfonamide molecular structure

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of **Azepane-1-sulfonamide**

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. **Azepane-1-sulfonamide** represents such a scaffold, integrating the conformational flexibility and synthetic versatility of the seven-membered azepane ring with the well-established and diverse biological activity of the sulfonamide functional group. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the **Azepane-1-sulfonamide** core. We will dissect its constituent pharmacophores, delineate a robust synthetic pathway, establish a protocol for its structural characterization, and explore its current and prospective applications in drug discovery, with a particular focus on enzyme inhibition.

The Azepane-Sulfonamide Scaffold: A Union of Pharmacophores

The therapeutic promise of **Azepane-1-sulfonamide** originates from the synergistic interplay of its two core components: the sulfonamide moiety and the azepane ring. Understanding these building blocks is crucial to appreciating the scaffold's utility.

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern drug design.[1] Since the discovery of Prontosil, the first commercially viable antibacterial, sulfonamide-containing drugs have become indispensable.[2] Their success stems from a combination of favorable properties:

- **Electronic Nature:** The sulfur atom, in a high oxidation state and flanked by two electronegative oxygen atoms, renders the sulfonamide proton acidic. This allows it to act as a hydrogen bond donor, crucial for interacting with biological targets.
- **Structural Mimicry:** The sulfonamide group can act as a non-classical bioisostere of a carboxylic acid, enabling it to mimic natural substrates and function as a competitive enzyme inhibitor.[3] A prime example is its inhibition of dihydropteroate synthase (DHPS) in bacteria by mimicking para-aminobenzoic acid (pABA).[4]
- **Broad Biological Activity:** Beyond their initial antibacterial applications, sulfonamides exhibit a vast range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[5][6] They are key components in drugs targeting enzymes like carbonic anhydrases, proteases, and kinases.[7]

The Azepane Ring: A Scaffold for Spatial Exploration

Azepane, a saturated seven-membered heterocycle, is an increasingly important scaffold in drug discovery.[8] Unlike rigid aromatic systems or smaller, more constrained rings, the azepane structure offers significant conformational flexibility. This allows molecules incorporating it to adopt optimal geometries for binding to complex protein surfaces. More than 20 FDA-approved drugs contain the azepane motif, highlighting its value.[8] Its derivatives have shown a wide array of therapeutic applications, including as anticancer, anti-Alzheimer's disease, and antimicrobial agents.[8][9]

Synergy in the Azepane-1-sulfonamide Core

The direct linkage of the azepane nitrogen to the sulfonamide sulfur creates a stable and synthetically accessible scaffold. This combination anchors the conformationally flexible azepane ring to the potent hydrogen-bonding and target-binding sulfonamide group. This arrangement allows for the systematic exploration of chemical space. The azepane ring can be substituted to enhance properties like solubility, lipophilicity, and target engagement, while the sulfonamide can be further derivatized to fine-tune binding and activity. A notable example is

the development of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[10]

Synthesis of Azepane-1-sulfonamide

The synthesis of **Azepane-1-sulfonamide** is typically achieved through a direct sulfonylation of the parent amine, a robust and well-established transformation in organic chemistry.

Retrosynthetic Rationale

The most direct approach involves the formation of the S-N bond. This disconnection leads to two readily available starting materials: azepane (also known as hexamethyleneimine) and a suitable sulfonylating agent, such as sulfonyl chloride, which is then aminated. The causality behind this choice is its efficiency and high functional group tolerance.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from chlorosulfonic acid and culminating in the target molecule. This self-validating system includes purification and confirmation steps to ensure the integrity of the final product.

Step 1: Synthesis of Azepane-1-sulfonyl chloride

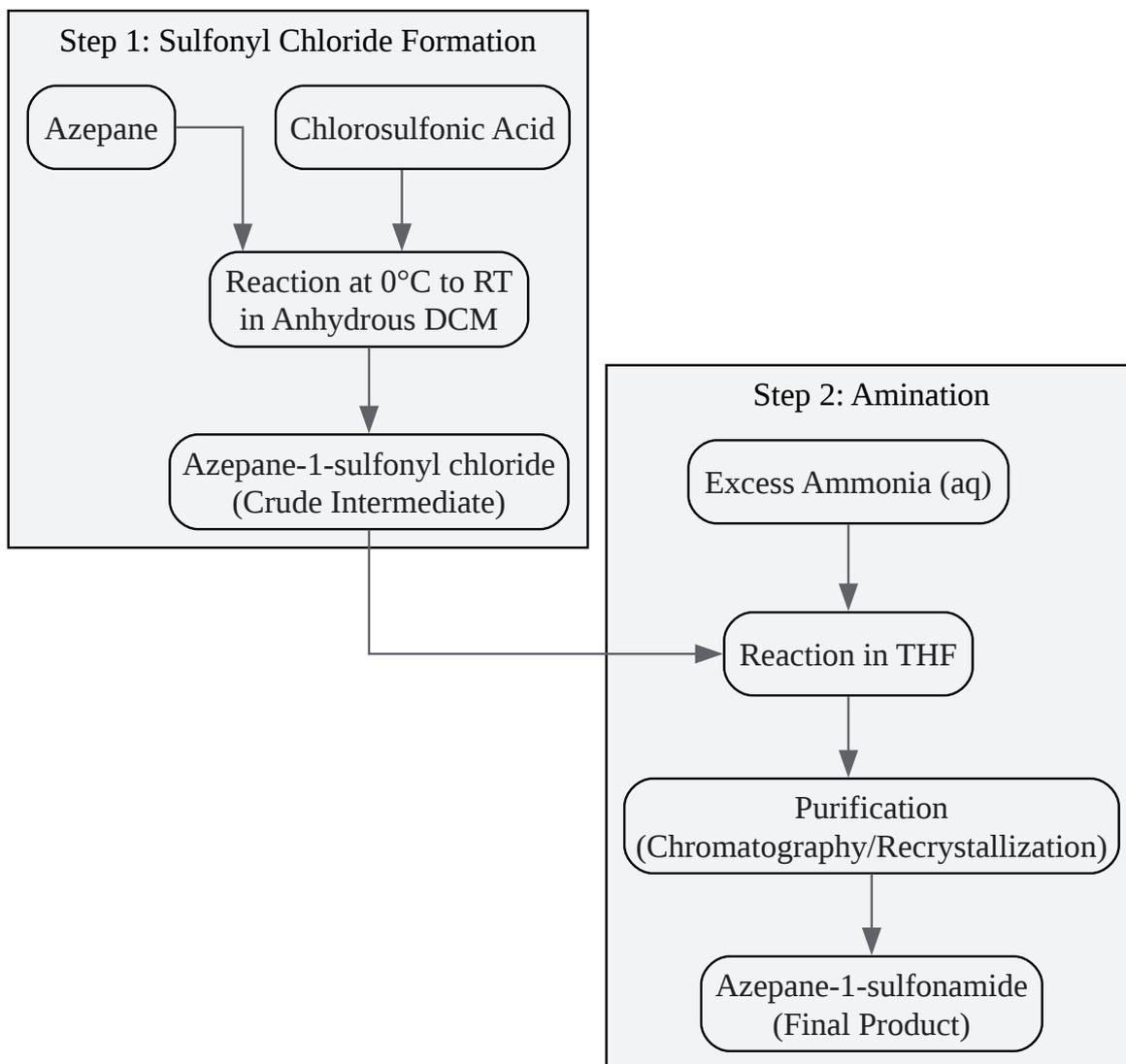
- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
 - **Causality:** An inert atmosphere and anhydrous conditions are critical to prevent the highly reactive chlorosulfonic acid and the intermediate sulfonyl chloride from hydrolyzing.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
 - **Causality:** The reaction is exothermic. Cooling controls the reaction rate, preventing side reactions and degradation of the starting material.
- **Slow Addition:** Add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[11]

- Causality: Dropwise addition ensures the reaction remains controlled. Using an excess of chlorosulfonic acid drives the reaction to completion.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride is unstable in aqueous environments, so this step must be followed immediately by extraction. Extract the product into a chlorinated solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azepane-1-sulfonyl chloride is typically used in the next step without further purification due to its instability.

Step 2: Amination of Azepane-1-sulfonyl chloride

- Dissolution: Dissolve the crude azepane-1-sulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).
- Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia dropwise.^[11]
 - Causality: An excess of the nucleophile (ammonia) is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.
- Reaction: Stir the mixture at room temperature overnight.
- Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Azepane-1-sulfonamide**.
- Confirmation: The structure and purity of the final product must be confirmed by spectroscopic methods as detailed in Section 3.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **Azepane-1-sulfonamide**.

Molecular Structure and Characterization

Rigorous structural elucidation is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive molecular profile.

Spectroscopic Characterization Protocol

The following protocol outlines a self-validating system for structural confirmation.

- **Sample Preparation:** Prepare samples of the purified product for each analytical technique according to instrument specifications. For NMR, dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[12] For FT-IR, a thin film or KBr pellet can be used. For MS, dissolve a small amount in a volatile solvent like methanol.
- **Data Acquisition:** Acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.
- **Data Analysis:** Compare the acquired data with the predicted values in Table 1. The convergence of all four techniques provides confident structural confirmation.

Predicted Spectroscopic Data

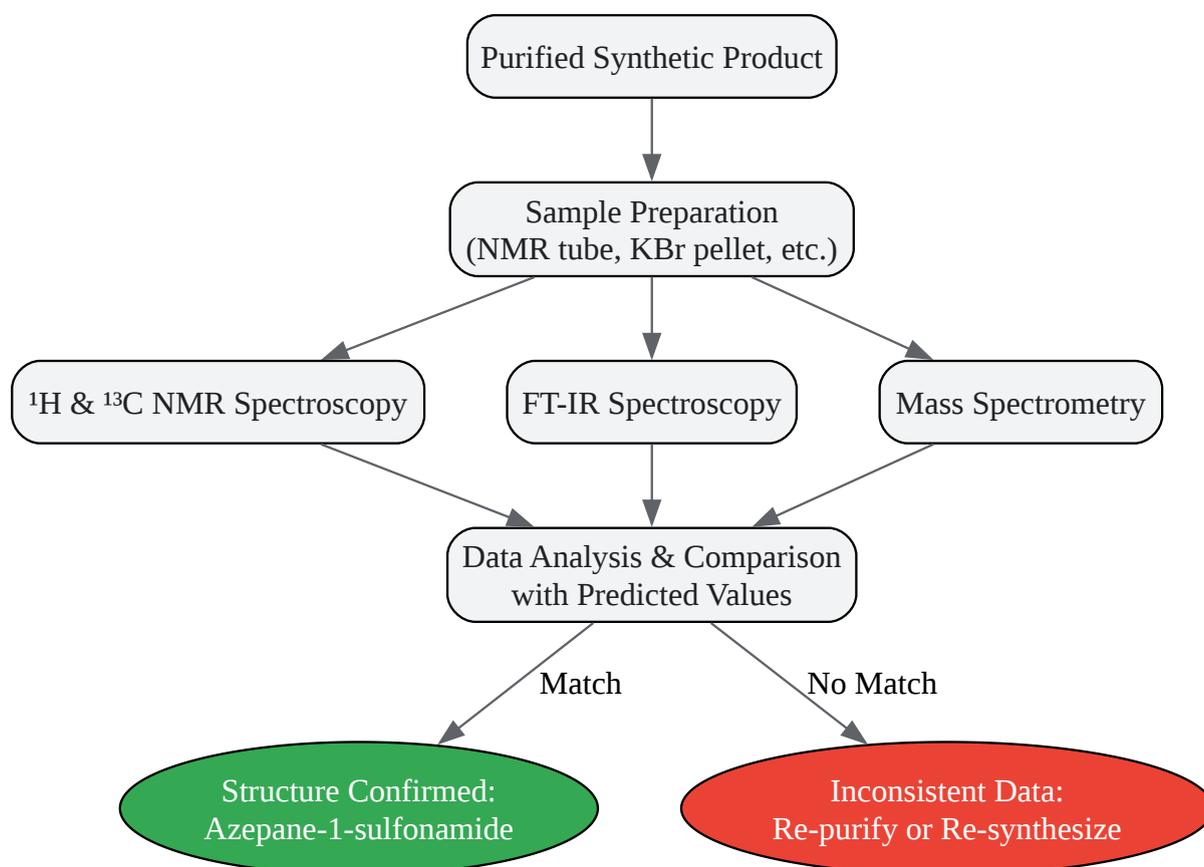
The expected data is inferred from the known spectral characteristics of the azepane and sulfonamide functional groups.^[12]^[13]

Table 1: Predicted Spectroscopic Data for **Azepane-1-sulfonamide**

Technique	Feature	Predicted Value / Observation	Rationale
^1H NMR	Azepane Protons (α to N)	δ 3.2-3.4 ppm (triplet, 4H)	Protons adjacent to the electron-withdrawing sulfonyl group are deshielded.
Azepane Protons (β , γ)	δ 1.5-1.8 ppm (multiplet, 8H)	Overlapping signals for the remaining methylene groups in the aliphatic ring.	
Sulfonamide Protons (-NH ₂)	δ 4.5-5.5 ppm (broad singlet, 2H)	Exchangeable protons; chemical shift is solvent-dependent.	
^{13}C NMR	Azepane Carbons (α to N)	δ 48-52 ppm	Deshielded due to proximity to nitrogen and the sulfonyl group.
Azepane Carbons (β , γ)	δ 26-30 ppm	Typical chemical shift range for aliphatic carbons in a cyclic system.	
FT-IR	N-H Stretch (Sulfonamide)	3350-3250 cm^{-1} (two bands)	Asymmetric and symmetric stretching modes of the primary amine.
C-H Stretch (Aliphatic)	2950-2850 cm^{-1}	Stretching vibrations of the methylene groups in the azepane ring.	
S=O Stretch (Sulfonyl)	1350-1310 cm^{-1} & 1160-1140 cm^{-1}	Strong, characteristic asymmetric and symmetric stretching bands. [13]	

Mass Spec	Molecular Ion [M] ⁺	m/z = 164.08	Calculated for C ₆ H ₁₄ N ₂ O ₂ S.
Fragmentation	Loss of SO ₂ NH ₂ (m/z = 84)	Cleavage of the S-N bond, leaving the stable azepanyl cation.	

Characterization Workflow Diagram



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Caption: Workflow for the spectroscopic confirmation of **Azepane-1-sulfonamide**.

Applications in Drug Discovery

The **Azepane-1-sulfonamide** scaffold is a valuable starting point for developing targeted therapeutics, particularly enzyme inhibitors.

Case Study: Carbonic Anhydrase IX (CAIX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.^[10] A recent study detailed the synthesis and evaluation of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent CAIX inhibitors.^[10] The azepane sulfonamide portion of these molecules plays a critical role in binding to the enzyme's active site.

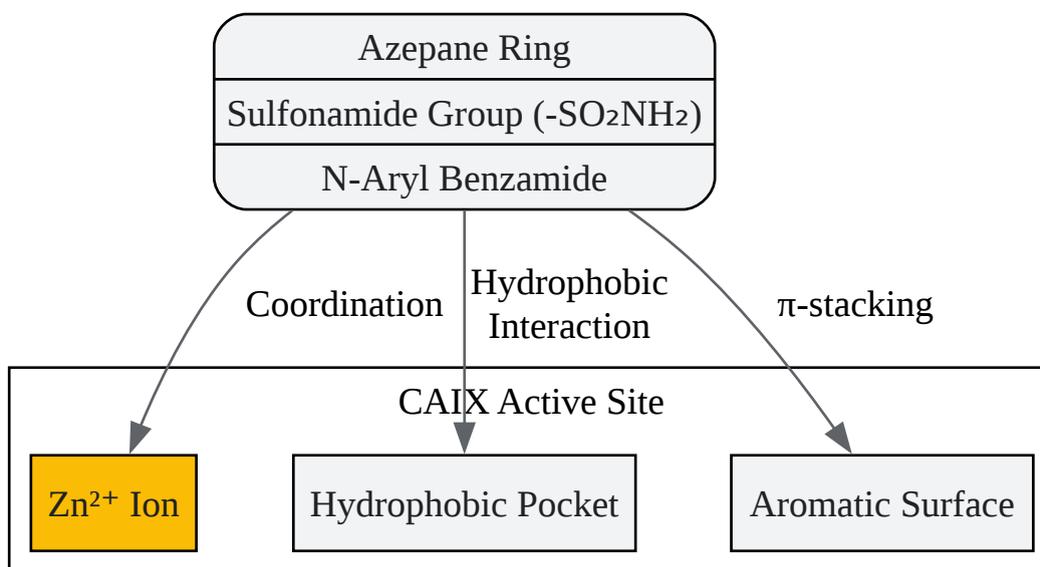
Table 2: CAIX Inhibitory Activity of Lead Azepane-Sulfonamide Derivatives

Compound	R-Group (on N-aryl ring)	CAIX IC ₅₀ (nM)
8	2,4-dichloro	390
16	4-trifluoromethoxy	310
26	4-trifluoromethyl	19

Data sourced from Al-Warhi, T., et al. (2025).^[10]

The study found that the sulfonamide group coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site. Molecular docking revealed that the azepane ring fits into a hydrophobic pocket, while the N-aryl portion engages in π -stacking interactions, demonstrating a multi-point binding mechanism that contributes to the high potency and selectivity.^[10]

Mechanism of Action Diagram



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Caption: Proposed binding of an Azepane-Sulfonamide inhibitor in the CAIX active site.

Conclusion

Azepane-1-sulfonamide is more than a simple chemical entity; it is a strategically designed scaffold that leverages the strengths of two historically significant pharmacophores. Its straightforward synthesis and the rich potential for derivatization make it an attractive starting point for library development. The proven success of its derivatives as potent enzyme inhibitors, particularly against cancer-related targets like CAIX, underscores its value. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately exploit the **Azepane-1-sulfonamide** core in the pursuit of novel therapeutics.

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